molecular formula C15H20O3 B14517979 benzoic acid;(4R)-oct-1-yn-4-ol CAS No. 62600-38-8

benzoic acid;(4R)-oct-1-yn-4-ol

Cat. No.: B14517979
CAS No.: 62600-38-8
M. Wt: 248.32 g/mol
InChI Key: BIIKRAXRKFLLDB-QRPNPIFTSA-N
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Description

Benzoic Acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a food preservative, antifungal agent, and precursor for synthesizing derivatives like benzoyl chloride and sodium benzoate. Its structure features a benzene ring substituted with a carboxylic acid group, contributing to its moderate acidity (pKa ≈ 4.2) .

(4R)-Oct-1-yn-4-ol (C₈H₁₄O) is a chiral secondary alcohol containing a terminal alkyne group. The stereochemistry at the 4th carbon and the presence of both hydroxyl and alkyne functional groups make it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

CAS No.

62600-38-8

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

benzoic acid;(4R)-oct-1-yn-4-ol

InChI

InChI=1S/C8H14O.C7H6O2/c1-3-5-7-8(9)6-4-2;8-7(9)6-4-2-1-3-5-6/h2,8-9H,3,5-7H2,1H3;1-5H,(H,8,9)/t8-;/m0./s1

InChI Key

BIIKRAXRKFLLDB-QRPNPIFTSA-N

Isomeric SMILES

CCCC[C@H](CC#C)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCC(CC#C)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid can be synthesized through the oxidation of benzyl alcohol using potassium permanganate in an acidic medium . Another method involves the hydrolysis of benzamide with sodium hydroxide, followed by acidification . (4R)-oct-1-yn-4-ol can be synthesized through the reduction of (4R)-oct-1-yn-4-one using sodium borohydride.

Industrial Production Methods

Industrially, benzoic acid is produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of (4R)-oct-1-yn-4-ol on an industrial scale involves the catalytic hydrogenation of (4R)-oct-1-yn-4-one.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid undergoes various reactions, including:

(4R)-oct-1-yn-4-ol can undergo:

    Oxidation: It can be oxidized to (4R)-oct-1-yn-4-one using mild oxidizing agents.

    Reduction: It can be further reduced to (4R)-oct-1-yn-4-ol using sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Cobalt or manganese naphthenates for industrial oxidation.

Major Products

Scientific Research Applications

Benzoic acid and (4R)-oct-1-yn-4-ol have diverse applications in scientific research:

Mechanism of Action

Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It is absorbed into the microbial cell, where it disrupts the internal pH balance, leading to cell death . In the liver, benzoic acid is conjugated to glycine and excreted as hippuric acid .

(4R)-oct-1-yn-4-ol’s mechanism of action involves its interaction with specific molecular targets, potentially affecting enzymatic pathways and cellular processes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Benzoic Acid Derivatives
  • 4-Chlorobenzoic Acid : Substitution of a chlorine atom at the para position increases acidity (pKa ≈ 3.98) due to electron-withdrawing effects .
  • 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid: Incorporation of an azetidinone ring enhances biological activity, such as antimicrobial properties .
(4R)-Oct-1-yn-4-ol Analogues
  • Propargyl Alcohol (HC≡CCH₂OH): A simpler terminal alkynol with higher volatility and lower molecular weight (72.06 g/mol) but lacks stereochemical complexity.
  • 4-Benzyloxy Phenol: Shares a hydroxyl group but replaces the alkyne with a benzyl ether, altering reactivity and solubility .

Physical Properties

Table 1: Physical Properties of Benzoic Acid and Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water)
Benzoic Acid 122.12 122 3.4 g/L (25°C)
4-Chlorobenzoic Acid 156.57 242 0.3 g/L (25°C)
4-Chlorobenzoyl Chloride 175.01 14 Reacts with H₂O
4-Benzyloxybenzoic Acid 228.24 150 Insoluble

Data sourced from experimental studies and synthesis protocols .

Table 2: Physical Properties of (4R)-Oct-1-yn-4-ol and Analogues

Compound Molecular Weight (g/mol) Boiling Point (°C) Chirality
(4R)-Oct-1-yn-4-ol 126.20 ~200 (estimated) R-config
Propargyl Alcohol 72.06 114 None
4-Benzyloxy Phenol 200.23 285 None

Data inferred from structural analogues and physicochemical trends.

Chemical Reactivity

Benzoic Acid
  • Forms esters (e.g., methyl benzoate) via Fischer esterification.
  • Reacts with thionyl chloride to produce benzoyl chloride, a key acylating agent .
  • Derivatives like 4-thiazolidinones exhibit antimicrobial activity, as demonstrated in azetidinone synthesis (e.g., compound SS4 in Scheme-6) .
(4R)-Oct-1-yn-4-ol
  • The terminal alkyne undergoes Huisgen cycloaddition (click chemistry) with azides.
  • The hydroxyl group participates in esterification or etherification reactions, enabling chiral intermediate synthesis.

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